2-(5-Fluoro-1H-benzoimidazol-2-yl)-ethylamine hydrochloride is a chemical compound that belongs to the class of benzimidazole derivatives. This compound features a fluorine atom at the 5-position of the benzimidazole ring and an ethylamine group at the 2-position. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry .
This compound is classified as a benzimidazole derivative, which is known for its diverse biological activities. Benzimidazoles are commonly utilized in medicinal chemistry due to their potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
The synthesis of 2-(5-Fluoro-1H-benzoimidazol-2-yl)-ethylamine hydrochloride typically involves the following steps:
The synthesis may require specific conditions such as temperature control and solvent selection to optimize yield and purity. Common solvents include dimethyl sulfoxide or ethanol, and catalysts may be used to facilitate reactions.
The molecular formula for 2-(5-Fluoro-1H-benzoimidazol-2-yl)-ethylamine hydrochloride is with a molecular weight of approximately 215.66 g/mol. The structural representation includes a benzimidazole ring system with an ethylamine side chain and a fluorine substituent:
The compound's structural data can be visualized using molecular modeling software to understand its three-dimensional conformation and potential interactions with biological targets.
2-(5-Fluoro-1H-benzoimidazol-2-yl)-ethylamine hydrochloride can participate in various chemical reactions typical of amines and benzimidazole derivatives:
These reactions often require specific conditions such as temperature, pressure, and pH adjustments to achieve optimal yields.
The mechanism of action of 2-(5-Fluoro-1H-benzoimidazol-2-yl)-ethylamine hydrochloride involves its interaction with specific biological targets:
2-(5-Fluoro-1H-benzoimidazol-2-yl)-ethylamine hydrochloride has a wide range of applications:
This compound's unique structure and properties make it valuable for further research into its biological activities and potential applications across multiple fields.
The synthesis of the 5-fluoro-benzimidazole core relies on strategic ring-closing methodologies, with Phillips condensation and reductive cyclization representing the most industrially viable pathways. In Phillips condensation, 4-fluoro-1,2-diaminobenzene reacts with carboxylic acid derivatives under acidic conditions. Formic acid serves as the simplest carbonyl source, but longer-chain carboxylic acids (e.g., 3-ethoxypropionic acid) enable direct 2-ethylamine side-chain incorporation during cyclization [3] [6]. Microwave-assisted protocols significantly enhance this reaction’s efficiency, achieving >85% yield within minutes through controlled dielectric heating at 150–240°C, compared to multi-hour reflux under conventional methods [4] [7].
Reductive cyclization offers superior functional group tolerance for electron-poor precursors. Here, 4-fluoro-2-nitroaniline undergoes reduction (e.g., Fe/NH₄Cl, Na₂S₂O₄) followed by spontaneous cyclization with aldehydes. Using 3-aminopropionaldehyde diethyl acetal as the aldehyde precursor allows in situ deprotection and cyclization, yielding the 2-(2-aminoethyl)-5-fluorobenzimidazole scaffold. This route minimizes side products from diamino intermediates and achieves isolated yields of 78–92% [7] [10]. Solid-state characterization via ¹³C-NMR consistently shows fluoro-induced shifts at C₆ (δ = 101.8–102.0 ppm) and C₄ (δ = 157.7 ppm), confirming regioselective fluorination [4] [9].
Table 1: Ring-Closing Methodologies for 5-Fluoro-1H-Benzimidazole Core
Method | Reagents/Conditions | Yield (%) | Key Advantage |
---|---|---|---|
Phillips Condensation | 4-F-oPDA + RCOOH, HCl, reflux or microwave | 75–92 | Direct, scalable |
Reductive Cyclization | 4-F-2-nitroaniline + R-CHO, Na₂S₂O₄, EtOH | 78–90 | Tolerance for sensitive substituents |
One-Pot Catalytic | o-haloamines, CO, Pd/C, NH₃ | 65–80 | Atom-economical but cost-intensive |
Introduction of the ethylamine side chain employs three principal strategies: nucleophilic displacement, reductive amination, and Gabriel synthesis. Nucleophilic displacement proves ideal for late-stage modification: bromoethyl intermediates (e.g., 2-(2-bromoethyl)-5-fluorobenzimidazole) react with phthalimide or NaN₃, followed by hydrazinolysis or reduction to unmask the amine. While step-efficient, alkylation risks N1/N3 benzimidazole quaternization without careful base selection (e.g., K₂CO₃ in DMF) [2] [7].
Reductive amination offers superior selectivity. Condensation of 2-acetyl-5-fluorobenzimidazole with NH₄OAc using sodium cyanoborohydride (NaBH₃CN) directly yields the 2-(2-aminoethyl) derivative. This method bypasses alkylation byproducts, though borane reduction of 2-cyanoethyl intermediates remains competitive (82% yield) [7]. Post-functionalization, HCl salt formation in ethereal solvents precipitates the target compound as a crystalline solid (CAS: 1177315-68-2). Purity optimization (>99%) requires iterative recrystallization from ethanol/isopropanol mixtures, removing residual Pd or solvents [2] [5].
Hydrochloride salt formation is pivotal for stabilizing the hygroscopic free base and enhancing bioavailability. Solvent-antisolvent systems achieve optimal crystal morphology and yield. Ethanol and isopropanol serve as primary solvents due to high amine solubility (50–100 mg/mL), with gradual addition of diethyl ether or acetone inducing crystallization. Maintaining temperatures at 0–5°C during acidification minimizes hydrochloride decomposition and controls crystal size [2] [8].
Crystallization kinetics profoundly impact purity. Slow cooling (0.1°C/min) of saturated EtOH/HCl solutions yields large, low-defect crystals with residual solvent <200 ppm by HPLC. Conversely, rapid antisolvent addition generates fine particles ideal for formulation but requires post-washing to remove occluded impurities. Counterion exchange via ion-exchange resins (e.g., Amberlite® IRA-400) replaces acetate or sulfate counterions, ensuring stoichiometric HCl:amine ratios (confirmed by chloride titration) [8]. Final characterization combines FT-IR (amine N-H stretch: 2500–3000 cm⁻¹; imidazolium C=N: 1630 cm⁻¹), elemental analysis (C: 50.13%; H: 4.91%; N: 19.48%), and XRD to confirm monoclinic crystal structure [4].
Table 2: Crystallization Conditions for Hydrochloride Salt
Solvent System | Crystal Habit | Purity (%) | Residual Solvent (ppm) |
---|---|---|---|
Ethanol + diethyl ether | Needles | 99.2 | <500 |
Isopropanol + acetone | Platelets | 98.7 | <300 |
Methanol + THF | Agglomerates | 97.5 | <1000 |
Halogenation at C5 critically modulates electronic and steric properties, with fluorination outperforming chlorination in bioactivity enhancement. Fluorine’s strong electron-withdrawing effect (σₚ = 0.78) increases the benzimidazole ring’s π-deficiency, boosting DNA minor-groove binding affinity in PARP inhibitors by 3–5 fold compared to chloro analogs. Computational studies (e.g., DFT) reveal fluoro derivatives exhibit 10–15% higher LUMO density at N1/C2, facilitating nucleophilic attack [1] [9].
Synthetic accessibility favors fluorinated precursors. 5-Fluoro-1,2-diaminobenzene undergoes cyclization at 40°C lower temperatures than its chloro counterpart due to enhanced amine nucleophilicity. Chloro analogs require harsher conditions (e.g., PPA at 150°C), risking ethylamine side-chain degradation. Fluorine’s smaller van der Waals radius (1.47 Å vs. chlorine’s 1.75 Å) also minimizes steric hindrance during N-alkylation, achieving 20% higher yields [3] [8]. Biological assays confirm fluorination’s superiority: fluoro-ethylamine derivatives exhibit IC₅₀ = 43.7 nM against PARP-1 versus 210 nM for chloro variants, attributable to fluorine’s pseudo-hydrogen bonding with Arg878 [9].
Table 3: Impact of C5 Halogenation on Physicochemical & Biological Properties
Property | 5-Fluoro Derivative | 5-Chloro Derivative | Advantage |
---|---|---|---|
Electron Withdrawing | σₚ = 0.78 | σₚ = 0.69 | Enhanced ring π-deficiency |
Cyclization Temp (°C) | 100–120 | 140–160 | Milder conditions |
PARP-1 IC₅₀ (nM) | 43.7 | 210 | 4.8-fold potency increase |
Log P | 1.9 ± 0.2 | 2.4 ± 0.3 | Improved hydrophilicity |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: